肉桂紫杉醇

概述

描述

科学研究应用

Cinnzeylanol has a wide range of scientific research applications:

作用机制

Target of Action

Cinnzeylanol, also known as 3-deoxy-ryanodol, is a diterpenoid It’s known that compounds from the cinnamomum species have demonstrated numerous beneficial medicinal effects .

Mode of Action

It’s known that cinnamomum species have demonstrated anti-microbial and anti-parasitic activity, lowering of blood glucose, blood pressure and serum cholesterol, anti-oxidant and free-radical scavenging properties, inhibition of tau aggregation and filament formation (hallmarks of alzheimer’s disease), inhibitory effects on osteoclastogenesis, anti-secretagogue and anti-gastric ulcer effects, anti-nociceptive and anti-inflammatory activity, wound healing properties and hepato-protective effects .

Biochemical Pathways

It’s known that cinnamomum species have been shown to improve glucose metabolisms and affect protein phosphorylation and dephosphorylation function as insulin .

Pharmacokinetics

Drug likeness parameters are important indicators whether some molecule possesses suitable adme properties or not .

Result of Action

It’s known that cinnamomum species have demonstrated prominent antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .

Action Environment

It’s known that the amount of phytochemicals present in cinnamomum species can vary with the genotype, environmental conditions, and stem maturity .

未来方向

生化分析

Biochemical Properties

Cinnzeylanol plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances within the body . Additionally, Cinnzeylanol has shown inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . These interactions suggest that Cinnzeylanol can modulate biochemical pathways by influencing enzyme activity.

Cellular Effects

Cinnzeylanol exerts various effects on different cell types and cellular processes. In neuronal cells, it has been found to influence cell signaling pathways by modulating the activity of neurotransmitters . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function. In addition, Cinnzeylanol has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of Cinnzeylanol involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their functions . For instance, its inhibition of acetylcholinesterase results from its binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction can alter gene expression patterns, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cinnzeylanol have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light and heat . Long-term studies have shown that Cinnzeylanol can have sustained effects on cellular function, particularly in in vitro studies where prolonged exposure leads to consistent biochemical changes .

Dosage Effects in Animal Models

The effects of Cinnzeylanol vary with different dosages in animal models. At lower doses, it has been found to enhance cognitive function by modulating neurotransmitter activity . At higher doses, Cinnzeylanol can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

Cinnzeylanol is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the metabolism of Cinnzeylanol, leading to the formation of various metabolites . The compound’s influence on metabolic flux and metabolite levels can impact overall metabolic homeostasis within the body.

Transport and Distribution

Within cells and tissues, Cinnzeylanol is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

Cinnzeylanol’s subcellular localization is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Post-translational modifications and targeting signals play a role in directing Cinnzeylanol to these specific compartments, ensuring its effective participation in cellular functions .

准备方法

Synthetic Routes and Reaction Conditions: Cinnzeylanol is typically extracted from the bark of Cinnamomum zeylanicum using hydrodistillation or steam distillation methods . These methods involve the use of water or steam to extract essential oils from the plant material. In industrial settings, supercritical fluid extraction is also employed to obtain high-quality and high-yielding products .

Industrial Production Methods: The industrial production of cinnzeylanol involves the large-scale extraction of essential oils from Cinnamomum zeylanicum bark. Supercritical fluid extraction is preferred due to its efficiency and ability to produce high-purity extracts .

化学反应分析

Types of Reactions: Cinnzeylanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize cinnzeylanol.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce cinnzeylanol.

Substitution: Halogenation reactions using reagents like bromine or chlorine can substitute hydrogen atoms in cinnzeylanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cinnzeylanol can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

相似化合物的比较

Cinnzeylanol is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

属性

IUPAC Name |

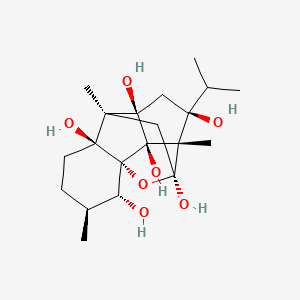

(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHZPQAYPSOHQT-AEOFTGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62394-04-1 | |

| Record name | (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62394-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ryanodol, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

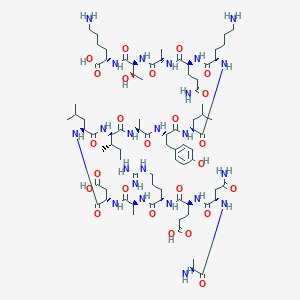

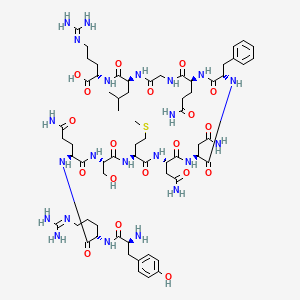

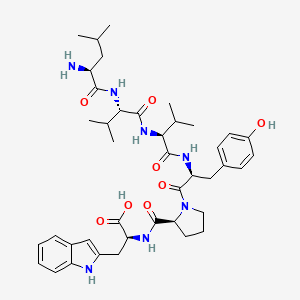

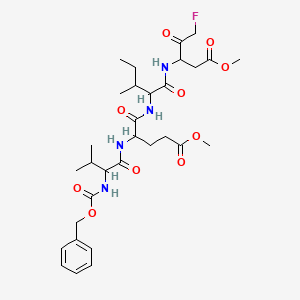

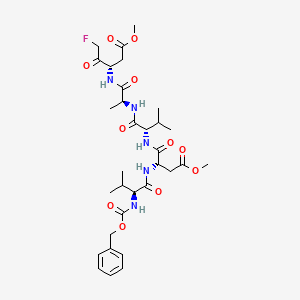

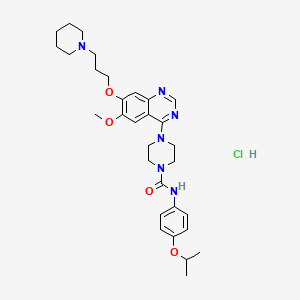

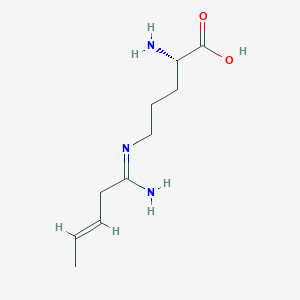

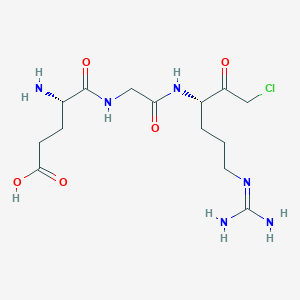

Feasible Synthetic Routes

Q1: What is cinnzeylanol and where is it found?

A1: Cinnzeylanol is a naturally occurring diterpene belonging to the ryanoid family. It was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum Nees) []. It has also been found in other plant species, including Persea indica [, , ] and Cinnamomum cassia [, ].

Q2: What is the molecular formula and weight of cinnzeylanol?

A2: Cinnzeylanol has the molecular formula C20H32O7 and a molecular weight of 384.46 g/mol [, ].

Q3: What are the biological activities of cinnzeylanol?

A3: Cinnzeylanol, along with other ryanoid diterpenes, exhibits potent insect antifeedant activity [, ]. This activity has been demonstrated against various insect species, including Spodoptera litura, Spodoptera littoralis, Myzus persicae, and Rhopalosiphum padi [, , ]. Additionally, cinnzeylanol has been identified as a potential analgesic agent, showing promising effects against paclitaxel-induced cold allodynia in animal models [].

Q4: How does the structure of cinnzeylanol relate to its activity?

A4: Researchers have synthesized various derivatives of ryanodol, including cinnzeylanol, to study the structure-activity relationships within this class of compounds [, ]. These studies have shown that modifications to the hydroxyl groups on the molecule, particularly on ring A, can significantly impact its biological activity [, ]. Further research is needed to fully elucidate the specific structural features of cinnzeylanol that contribute to its antifeedant and analgesic properties.

Q5: What are the implications of the structural revision of natural ryanodol?

A5: Recent total synthesis studies have led to the revision of the originally proposed structure of natural ryanodol [, ]. The revised structure confirms that natural ryanodol is actually 3-epi-ryanodol, while the previously assigned structure corresponds to cinnzeylanol [, ]. This finding has significant implications for understanding the biological activities and properties attributed to both compounds and necessitates a re-evaluation of previous studies based on the initial structural assignments.

Q6: How stable is cinnzeylanol and how is it formulated?

A6: While specific information on the stability and formulation of cinnzeylanol is limited in the provided research, the extraction methods employed offer some insight. Supercritical extraction and supercritical antisolvent fractionation techniques have been explored for the isolation of cinnzeylanol and other natural products from plant material [, ]. These techniques suggest a potential avenue for obtaining purified cinnzeylanol for further studies on its stability, formulation, and potential applications.

Q7: What analytical methods are used to characterize and quantify cinnzeylanol?

A7: Researchers have utilized various analytical techniques for the isolation, characterization, and quantification of cinnzeylanol. These methods include:

- X-ray crystallography: Used to determine the three-dimensional structure of cinnzeylanol and confirm its absolute configuration [].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed to elucidate the structure and stereochemistry of cinnzeylanol, providing valuable information about its connectivity and spatial arrangement of atoms [, ].

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Utilized to identify and quantify cinnzeylanol in complex plant extracts, allowing for the analysis of its presence and abundance in different plant parts and species [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。